7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-
Brand Name: Vulcanchem
CAS No.: 319913-01-4
VCID: VC19075536
InChI: InChI=1S/C18H27N3O2/c1-3-21(11-12-22)10-4-5-14(2)20-17-8-9-19-18-13-15(23)6-7-16(17)18/h6-9,13-14,22-23H,3-5,10-12H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-

CAS No.: 319913-01-4

Cat. No.: VC19075536

Molecular Formula: C18H27N3O2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- - 319913-01-4

Specification

CAS No. 319913-01-4
Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
IUPAC Name 4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol
Standard InChI InChI=1S/C18H27N3O2/c1-3-21(11-12-22)10-4-5-14(2)20-17-8-9-19-18-13-15(23)6-7-16(17)18/h6-9,13-14,22-23H,3-5,10-12H2,1-2H3,(H,19,20)
Standard InChI Key GHANPUNFPRITEN-UHFFFAOYSA-N
Canonical SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Its IUPAC name—4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol—reflects the presence of three critical functional groups:

  • A 7-hydroxyquinoline backbone, which confers aromaticity and hydrogen-bonding capabilities.

  • A 1-methylbutyl chain at the 4-position, providing hydrophobic character.

  • An ethyl(2-hydroxyethyl)amino side chain at the distal end, introducing both basicity and hydrophilic properties.

Molecular Properties

Key molecular parameters are summarized below:

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₂
Molecular Weight317.4 g/mol
Canonical SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO
InChI KeyGHANPUNFPRITEN-UHFFFAOYSA-N
Hydrogen Bond Donors2 (hydroxyl and secondary amine)
Hydrogen Bond Acceptors5 (N and O atoms)

The presence of both hydroxyl and tertiary amine groups suggests pH-dependent solubility, with predicted pKa values near 6.5–7.0 for ionizable sites .

Synthesis and Preparation

Synthetic Pathways

While explicit details of its synthesis remain proprietary, analogous quinoline derivatives are typically synthesized through:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.

  • Nucleophilic Substitution: Introduction of the 1-methylbutylamine side chain via SN2 reactions under basic conditions.

  • Reductive Amination: Attachment of the ethyl(2-hydroxyethyl)amino group using ethanolamine and ethylamine precursors, often catalyzed by transition metals like palladium .

A notable parallel exists in the synthesis of ethyl 4-[(2-hydroxyethyl)amino]pyrrole derivatives, where refluxing with ethanolamine and formic acid facilitates side-chain incorporation . For the target compound, similar conditions (e.g., ethanol solvent, 12-hour reflux) likely yield the final product after purification via column chromatography.

Optimization Challenges

Key challenges in scaling synthesis include:

  • Steric hindrance from the branched 1-methylbutyl group, requiring elevated temperatures (>100°C) for efficient coupling.

  • Oxidative degradation of the 7-hydroxyl group, necessitating inert atmospheres (N₂/Ar) during reactions.

  • Byproduct formation from competing N-ethylation vs. O-ethylation, mitigated through careful pH control.

Physicochemical Characterization

Spectral Data

Although experimental spectra are unavailable, computational predictions indicate:

  • UV-Vis: λₘₐₓ ≈ 270 nm (quinoline π→π* transition) and 340 nm (n→π* of hydroxyl group).

  • ¹H NMR: Expected signals at δ 8.5–8.7 ppm (quinoline H-2/H-8), δ 1.2–1.4 ppm (methyl groups), and δ 3.5–3.7 ppm (hydroxyethyl protons) .

Thermodynamic Properties

PropertyPredicted Value
Boiling Point474.8 ± 40.0 °C
Density1.125 ± 0.06 g/cm³
LogP (Partition Coeff.)2.8–3.2 (moderate lipophilicity)

The compound’s solubility profile remains pH-sensitive, with enhanced aqueous solubility under acidic conditions (e.g., 10 mg/mL at pH 2) due to protonation of the tertiary amine .

Biological and Pharmacological Research

Mechanism of Action

Quinoline derivatives are renowned for their chelation properties and enzyme inhibition capabilities. Preliminary studies suggest:

  • Metal Ion Binding: The 7-hydroxyl and adjacent nitrogen atoms form stable complexes with Fe³⁺ and Cu²⁺, potentially disrupting microbial metalloenzymes .

  • Intercalation: Planar quinoline rings may insert into DNA/RNA helices, analogous to chloroquine’s antimalarial action .

Future Research Directions

Structural Modifications

  • Halogenation: Introducing Cl or F at the 5-/8-positions to enhance metabolic stability.

  • Prodrug Strategies: Esterification of the 7-hydroxyl group to improve oral absorption.

Targeted Delivery Systems

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to bypass first-pass metabolism.

  • Antibody-Drug Conjugates: Covalent linkage to monoclonal antibodies for site-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator